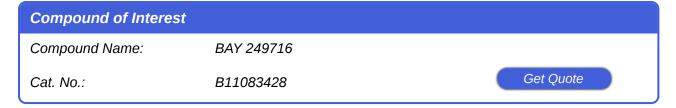


An In-depth Technical Guide to the Chemical Structure of BAY 249716

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **BAY 249716**, a small molecule modulator of the tumor suppressor protein p53. The information is compiled from publicly available scientific literature and chemical databases, presented in a structured format to facilitate understanding and further research.

Chemical Identity and Physicochemical Properties

BAY 249716 is chemically known as N-(5-chloropyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine. Its fundamental chemical and physical properties are summarized in the table below.

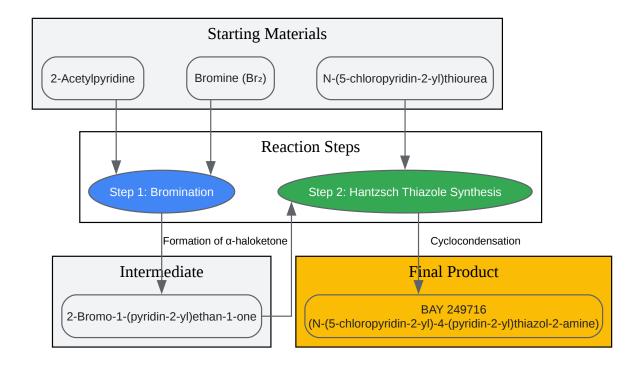


Property	Value	Source	
Molecular Formula	C13H9CIN4S	[1]	
Molecular Weight	288.75 g/mol	[1]	
CAS Number	696628-24-7	[1]	
IUPAC Name	N-(5-chloropyridin-2-yl)-4- (pyridin-2-yl)thiazol-2-amine	[1]	
SMILES String	CIC1=CN=C(NC2=NC(C3=CC =CC=N3)=CS2)C=C1	C3=CC [1]	
Appearance	Solid		
Solubility	Soluble in DMSO	_	

Proposed Synthesis Protocol

While the specific, proprietary synthesis protocol for **BAY 249716** is not publicly detailed, a plausible synthetic route can be devised based on established methods for the synthesis of N-aryl-4-aryl-thiazol-2-amines, primarily through the Hantzsch thiazole synthesis.





Click to download full resolution via product page

Caption: Proposed synthetic workflow for **BAY 249716**.

Methodology:

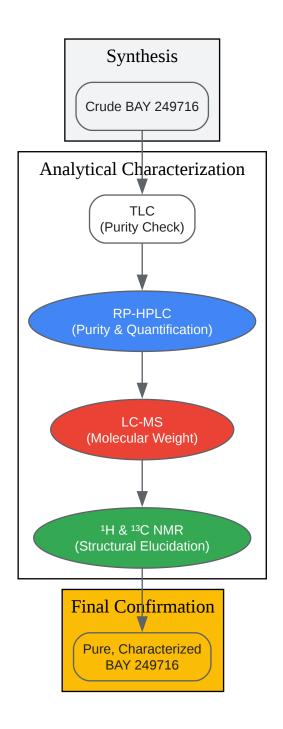
Step 1: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethan-1-one (Intermediate I1) 2-Acetylpyridine is subjected to bromination using a suitable brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS), to yield the α -haloketone intermediate, 2-bromo-1-(pyridin-2-yl)ethan-1-one.

Step 2: Synthesis of N-(5-chloropyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (**BAY 249716**) The intermediate 2-bromo-1-(pyridin-2-yl)ethan-1-one is then reacted with N-(5-chloropyridin-2-yl)thiourea in a suitable solvent, such as ethanol or isopropanol. The reaction proceeds via the Hantzsch thiazole synthesis, a cyclocondensation reaction, to form the final product, **BAY 249716**. The product can be purified by recrystallization or column chromatography.

Structural Characterization: Experimental Workflow



The chemical structure of **BAY 249716** would be unequivocally confirmed through a combination of spectroscopic and chromatographic techniques.



Click to download full resolution via product page

Caption: Experimental workflow for structural characterization.

Methodologies:



- Thin-Layer Chromatography (TLC): Used for rapid monitoring of the reaction progress and preliminary assessment of the purity of the synthesized compound.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employed to determine the purity of the final compound with high accuracy and for quantification.
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of BAY 249716, providing crucial evidence for its identity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are
 essential for the definitive elucidation of the molecular structure, providing detailed
 information about the chemical environment of each proton and carbon atom.

Biological Activity and Mechanism of Action

BAY 249716 has been identified as a small molecule that modulates the function of the p53 tumor suppressor protein. It has been shown to stabilize different variants of p53, including wild-type and certain mutant forms.

Quantitative Data on Biological Activity:

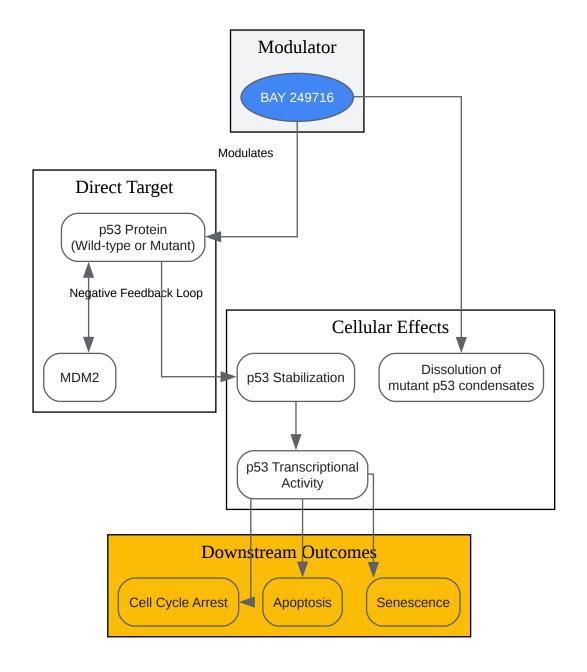
Parameter	Organism/Cell Line	Value	Source
Antitubercular Activity (IC ₉₀)	Mycobacterium tuberculosis	<0.10 μg/mL	
p53 Stabilization (Tm Shift)	p53WT	Significant stabilization observed	
p53 Stabilization (Tm Shift)	p53R175H	Significant stabilization observed	-
p53 Stabilization (Tm Shift)	p53Y220C	Significant stabilization observed	-

Signaling Pathway Modulation:

BAY 249716's primary mechanism of action involves the direct or indirect stabilization of the p53 protein. In cells with wild-type p53, this stabilization can lead to the activation of p53's



downstream targets, resulting in cell cycle arrest, apoptosis, or senescence of cancer cells. In the context of mutant p53, **BAY 249716** has been shown to dissolve mutant p53 condensates, which are aggregates of misfolded p53 that can have oncogenic gain-of-function activities.



Click to download full resolution via product page

Caption: p53 signaling pathway modulation by BAY 249716.

Experimental Protocol for p53 Stabilization Assay (Nano-Differential Scanning Fluorimetry):



This protocol is based on the methodology described in the study by Lemos et al. (2020).

- Protein Preparation: Recombinantly express and purify the p53 DNA-binding domain of wildtype and mutant (e.g., R175H, Y220C) p53 proteins.
- Compound Preparation: Prepare a stock solution of **BAY 249716** in DMSO and dilute to the desired final concentrations in the assay buffer.
- Assay Setup: In a capillary tube, mix the purified p53 protein with the diluted BAY 249716 or a vehicle control (DMSO).
- Thermal Denaturation: Use a nanoDSF instrument to apply a thermal ramp, typically from 20°C to 95°C, at a defined heating rate.
- Data Acquisition: Monitor the intrinsic tryptophan fluorescence of the p53 protein at two wavelengths (e.g., 330 nm and 350 nm) as a function of temperature.
- Data Analysis: The ratio of the fluorescence intensities is plotted against temperature to generate a melting curve. The melting temperature (Tm), which is the midpoint of the thermal unfolding transition, is calculated. An increase in the Tm in the presence of BAY 249716 compared to the vehicle control indicates stabilization of the p53 protein.

This technical guide provides a foundational understanding of **BAY 249716**, integrating its chemical structure with its biological function. The provided protocols and diagrams are intended to serve as a starting point for researchers and drug development professionals interested in further exploring the therapeutic potential of this p53-modulating compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. mdpi.com [mdpi.com]



 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of BAY 249716]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11083428#understanding-the-chemical-structure-of-bay-249716]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com